2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone
Description
2-((7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 5. The thioether linkage at position 3 connects the triazole moiety to a morpholinoethanone group, which introduces a tertiary amine and ketone functionality. This structural motif is critical for modulating solubility, bioavailability, and target binding affinity. The compound is synthesized via nucleophilic substitution reactions, where intermediates such as 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS: 1105189-98-7) are reacted with α-halogenated ketones under basic conditions . The morpholino group enhances solubility in polar solvents, while the 4-fluorophenyl substituent contributes to steric and electronic interactions in biological systems.
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2S/c17-12-1-3-13(4-2-12)21-5-6-22-15(21)18-19-16(22)25-11-14(23)20-7-9-24-10-8-20/h1-4H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQLTFYHFKHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)N3CCOCC3)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond.
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of biochemical pathways related to its potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Biological Activity
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone is a derivative of the imidazo[2,1-c][1,2,4]triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological profile, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.44 g/mol. Its structure features a sulfur-containing thioether and a morpholino group that may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole family exhibit significant antimicrobial properties. For instance:
- Compounds similar to this triazole derivative have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
- A study reported that derivatives with similar structural motifs displayed minimum inhibitory concentrations (MICs) as low as 0.046 μM against resistant strains .
Anticancer Activity
The imidazo[2,1-c][1,2,4]triazole scaffold has been implicated in anticancer activity:
- In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways .
- A specific derivative was noted to have an IC50 value in the low micromolar range against various cancer types .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Substituents such as fluorophenyl groups enhance lipophilicity and potentially improve membrane permeability.
- The presence of a morpholino group is believed to increase solubility and bioavailability .
Case Studies
- Antitubercular Activity : A derivative structurally similar to this compound was evaluated for its antitubercular activity against M. tuberculosis, showing promising results with an IC50 value of 2.32 μM .
- Antibacterial Efficacy : Another study highlighted a series of triazole derivatives with varying substituents that exhibited potent antibacterial activity against multidrug-resistant strains. The most active compounds had MIC values significantly lower than conventional antibiotics .
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Pathways : Many triazoles act as inhibitors of specific enzymes crucial for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. The compound has been shown to be effective against various bacterial strains. A study demonstrated that modifications to the triazole ring enhanced its activity against Micrococcus luteus, suggesting that the 4-fluorophenyl substituent plays a crucial role in its antibacterial efficacy .
Anticancer Properties
The compound also shows promise in cancer research. In vitro studies have evaluated its anti-proliferative effects against several human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). The results indicated that certain derivatives exhibited potent anti-cancer activity comparable to established chemotherapeutic agents like Doxorubicin .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Key methods include:
- Nucleophilic Substitution : The introduction of the morpholino group is often achieved through nucleophilic substitution reactions.
- Cyclization Reactions : Formation of the imidazo[2,1-c][1,2,4]triazole core is accomplished via cyclization techniques involving thioether linkages.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceuticals evaluated various derivatives of imidazo[2,1-c][1,2,4]triazoles for antimicrobial activity. The findings highlighted that compounds with a morpholino substitution exhibited enhanced activity against Gram-positive bacteria compared to their non-morpholino counterparts .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on anticancer properties, a series of synthesized derivatives were tested against multiple cancer cell lines using the MTT assay. Results indicated that certain modifications increased cytotoxicity significantly, suggesting a structure-activity relationship that could guide future drug design efforts .
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl vs.
- Morpholino vs. Simple Thiol: The morpholinoethanone substituent improves aqueous solubility relative to thiol-containing analogs like 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol .
- Triazole Core Variations : Benzoimidazo-triazole derivatives (e.g., ) exhibit extended aromatic systems, which may enhance π-π stacking but reduce metabolic stability compared to the imidazo[2,1-c]triazole core .
Target Compound Insights :
- The morpholino group may reduce cytotoxicity compared to bromophenyl or thiophene derivatives, as observed in related compounds .
Solubility and Stability
- The morpholino group in the target compound enhances solubility in DMF and ethanol compared to methylthio or bromophenyl substituents .
- Fluorophenyl derivatives exhibit greater thermal stability than methylphenyl analogs, as shown in crystallographic studies of isostructural compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone?
- Answer : The synthesis typically involves multi-step routes, including:
- Step 1 : Formation of the imidazo-triazole core via cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents and catalysts like p-toluenesulfonic acid) .
- Step 2 : Thioether linkage introduction via nucleophilic substitution between the thiol group of the imidazo-triazole intermediate and a morpholinoethanone derivative. Reaction conditions (e.g., temperature: 60–80°C, base: K₂CO₃, solvent: acetonitrile) are critical for yield optimization .
- Key Considerations : Stoichiometric ratios and purification methods (e.g., column chromatography) significantly impact purity .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and tautomeric forms (e.g., distinguishing thione-thiol tautomerism) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (morpholinoethanone) and C-S bonds .
- Elemental Analysis : Verifies purity by comparing calculated vs. experimental C, H, N, S percentages .
Q. What initial biological screening assays are recommended for this compound?
- Answer : Prioritize assays aligned with structural analogs (e.g., imidazo-triazole derivatives):
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclization .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate thioether bond formation .
- Temperature Gradients : Controlled heating (e.g., microwave-assisted synthesis) reduces side reactions .
- Table 1 : Example optimization parameters from analogous compounds:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 70–80°C | Maximizes S-alkylation |
| Catalyst (CuI) | 5 mol% | Reduces reaction time by 40% |
| Solvent (DMF) | Anhydrous | Prevents hydrolysis |
| Source: Adapted from |
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Answer :
- Core Modifications : Synthesize analogs with variations in:
- Fluorophenyl Group : Replace 4-fluorophenyl with other halogens (e.g., Cl, Br) to assess electronic effects .
- Morpholinoethanone : Test alternative heterocycles (e.g., piperazine) to evaluate steric influences .
- Biological Profiling : Compare IC₅₀ values across analogs in dose-response assays .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases) .
Q. What strategies resolve contradictory biological activity data across studies?
- Answer :
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>95% purity required) .
- Assay Standardization : Use common protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers .
Methodological & Data Analysis Questions
Q. How to design a robust experimental framework for assessing environmental stability?
- Answer :
- Degradation Studies : Expose the compound to simulated environmental conditions (pH 3–10, UV light, microbial activity) and monitor degradation via LC-MS .
- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity (EC₅₀) .
- Table 2 : Key parameters for environmental fate studies:
Q. What advanced statistical approaches are recommended for analyzing dose-response data?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Bootstrapping : Generate confidence intervals for IC₅₀ values to assess reproducibility .
- Machine Learning : Train random forest models on SAR data to predict untested analogs’ activities .
Contradiction & Validation
Q. How to address discrepancies in reported biological activities of structurally similar compounds?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
